Benzamide, N-bromo-

Übersicht

Beschreibung

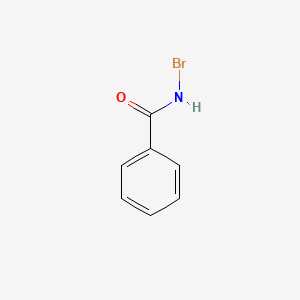

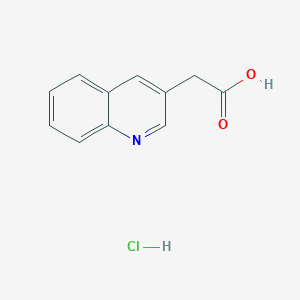

“Benzamide, N-bromo-” is a chemical compound that is a derivative of Benzamide . It has a molecular formula of C7H6BrNO . It is closely related to other benzamide derivatives such as 2-bromo-N-methyl-benzamide , 2-bromo-N-(2-bromobenzoyl)-N-isobutyl-benzamide , and N-(4-fluorophenyl)-2-bromo-benzamide .

Synthesis Analysis

The synthesis of benzamides, including “Benzamide, N-bromo-”, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the photo-Fries rearrangement of aryl esters (or amides) which involves a homolytic cleavage of the C-X bond from its singlet excited state, generating radical pairs entrapped in a solvent cage .Molecular Structure Analysis

The molecular structure of “Benzamide, N-bromo-” is available as a 2D Mol file or as a computed 3D SD file . The structure is similar to other benzamide derivatives such as 4-Bromo-N,N-dimethylbenzamide .Chemical Reactions Analysis

“Benzamide, N-bromo-” can undergo various chemical reactions. For instance, it can participate in free radical reactions, where NBS (N-bromosuccinimide) loses the N-bromo atom, leaving behind a succinimidyl radical . It can also undergo photochemical reactions, where the reaction solvent and the electronic effects of the substituents affect the product distribution, the chemical yields, and the rate of formation of the 5-substituted-2-aminobenzophenone derivatives .Physical And Chemical Properties Analysis

“Benzamide, N-bromo-” shares similar physical and chemical properties with other benzamide derivatives. For instance, Benzamide has a molecular weight of 121.1366 . UV-absorbing benzamide-based dendrimer precursors have the potential to undergo self-assembly with a π–π intramolecular stacking process .Wissenschaftliche Forschungsanwendungen

Metabolism and Pharmacokinetics

Benzamide, N-bromo- derivatives, such as Bromopride, have been studied for their metabolism and pharmacokinetics in both rats and humans. These compounds are known for their antiemetic properties, acting on both the central nervous system and peripheral nerve endings, making them useful in normalizing gastrointestinal reactivity (Grassi, Passetti, & Trebbi, 1978).

Antifungal Applications

New molecules derived from N-(2-bromo-phenyl)-2-hydroxy-benzamide have shown significant antifungal activity. These derivatives, characterized by modern physico-chemical methods, were effective against phytopathogenic fungi and yeasts. The most active compounds demonstrated a strong inhibition, indicating potential use in antifungal treatments (Ienascu et al., 2018).

Potential in Antipsychotic Medication

Compounds like (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide have been synthesized and evaluated for their antidopaminergic properties. These studies contribute to understanding how such benzamides can be used as potential antipsychotic agents, providing insights into their effectiveness and side effect profiles (Högberg et al., 1990).

Antimicrobial Activity

Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have been tested for antimicrobial activity against various bacterial and fungal strains. These studies are crucial in the dental field for disinfection and sterilization, highlighting the antimicrobial potential of these compounds (Ienascu et al., 2019).

Melanoma Imaging and Therapy

Radioiodinated N-(2-diethylaminoethyl)benzamide derivatives have shown high uptake in melanoma metastases, making them useful for melanoma imaging. These studies also discuss the potential of these compounds in radionuclide therapy for melanoma (Eisenhut et al., 2000).

Safety And Hazards

While specific safety data for “Benzamide, N-bromo-” is not available, safety data for related compounds suggest that they should be handled with care. For instance, Benzamide should be handled with personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .

Zukünftige Richtungen

The future directions for “Benzamide, N-bromo-” and related compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, a detailed review on the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, particularly N-substituted benzamides and acetamides, has been suggested .

Eigenschaften

IUPAC Name |

N-bromobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-9-7(10)6-4-2-1-3-5-6/h1-5H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYWSBDBTKARFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454261 | |

| Record name | Benzamide, N-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzamide, N-bromo- | |

CAS RN |

19964-97-7 | |

| Record name | Benzamide, N-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,5R)-bicyclo[3.1.0]hexan-2-one](/img/structure/B3049174.png)

![4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B3049177.png)

![4-(Chloromethyl)benzo[c][1,2,5]thiadiazole](/img/structure/B3049186.png)

![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3049191.png)